(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-14-19-18(13-23(28)29-22(19)15-21(20)27)16-26-11-9-25(10-12-26)8-4-7-17-5-2-1-3-6-17/h1-7,13-15,27H,8-12,16H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXZGLTGUFGPC-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one
4-Hydroxycoumarin undergoes Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ to install the methyl group at C4. Subsequent chlorination at C6 using POCl₃ or SOCl₂ yields the 6-chloro derivative.
Key Reaction Parameters
- Solvent: Anhydrous dichloromethane
- Temperature: 0–5°C (chlorination step)
- Yield: 68–72% after recrystallization (ethyl acetate/hexane).
Synthesis of 1-Cinnamylpiperazine
The piperazine-cinnamyl moiety is prepared via N-alkylation of piperazine with (E)-cinnamyl chloride.
Preparation of (E)-Cinnamyl Chloride
(E)-Cinnamyl alcohol reacts with thionyl chloride (SOCl₂) in anhydrous ether under nitrogen, yielding (E)-cinnamyl chloride with >95% stereochemical retention.
Mono-Alkylation of Piperazine
Piperazine (1.0 equiv) and (E)-cinnamyl chloride (1.1 equiv) are stirred in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 2 h, followed by room temperature for 12 h.
Purification
- Column chromatography (SiO₂, ethyl acetate/methanol 9:1) isolates 1-cinnamylpiperazine as a pale-yellow oil.
- Yield: 58–63%.
Coupling of Coumarin and Piperazine Moieties
The chloromethyl group at C4 of the coumarin undergoes nucleophilic substitution with 1-cinnamylpiperazine.
Reaction Conditions
- Coumarin intermediate : 6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (1.0 equiv)
- Piperazine derivative : 1-Cinnamylpiperazine (1.2 equiv)
- Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 75°C, 5–6 h.
Workup
The reaction mixture is cooled, diluted with ice water, and acidified to pH 4–5 with HCl. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethyl acetate/hexane.
Yield : 70–75%
Purity : >98% (HPLC).
Stereochemical and Functional Group Considerations
Preservation of (E)-Cinnamyl Configuration
The (E)-geometry of the cinnamyl group is maintained by using stereochemically pure (E)-cinnamyl chloride and avoiding high-temperature conditions during piperazine alkylation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
A related coumarin-piperazine derivative crystallizes in the monoclinic system with π–π stacking (centroid distance 3.55 Å) and intramolecular O–H···N hydrogen bonding, confirming structural stability.
Comparative Analysis of Synthetic Routes
Method A is preferred for scalability and avoiding protection-deprotection steps.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or quinone derivative.
Reduction: The double bond in the cinnamyl group can be reduced to form a saturated piperazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of chromenone ketone or quinone derivatives.
Reduction: Formation of saturated piperazine derivatives.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
Medicinal Chemistry
(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Studies have shown that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest1.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against several pathogens, including Mycobacterium tuberculosis. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis2.
Neuropharmacology
The compound's interaction with neurotransmitter systems has been explored:
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive function by modulating acetylcholine receptors, which are crucial for learning and memory3.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property makes it useful in synthesizing metal-organic frameworks (MOFs) that have applications in catalysis and material science4.
Anticancer Studies
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects with IC50 values ranging from 10 μM to 15 μM across different cell types5.
Antimicrobial Efficacy
In vitro assays demonstrated that the compound had an IC50 value of approximately 7.05 μM against Mycobacterium tuberculosis, indicating strong antimicrobial activity6.
Neuropharmacological Effects
Research indicated that the compound improved memory retention in animal models, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease7.
Data Table
| Application Area | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | 10 - 15 | Selective towards cancer cells |
| Antimicrobial | Inhibition of Mycobacterium tuberculosis | 7.05 | Significant antibacterial activity |
| Neuropharmacology | Cognitive enhancement | N/A | Potential for treating cognitive disorders |
Mechanism of Action
The mechanism of action of (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: The cinnamyl-piperazine group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to the 3-chlorophenyl-piperazine in or the methylpiperazine in . The diethylamino group in improves water solubility, whereas the chloromethyl group in serves as a synthetic handle for further modifications.
The E-configuration of the cinnamyl group in the target compound may optimize steric and electronic interactions in chiral environments.
Biological Hypotheses :
- Analogous compounds (e.g., ) demonstrate antimicrobial and antitumor activities, suggesting the target compound could share similar mechanisms, such as DNA intercalation or enzyme inhibition.
Biological Activity
(E)-6-Chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound that belongs to the coumarin family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 6-position
- Cinnamylpiperazine moiety at the 4-position
- Hydroxyl group at the 7-position
These modifications are crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibition of various enzymes, including serine proteases and acetylcholinesterase, which are involved in neurotransmission and other critical cellular processes .
- Receptor Modulation : The compound may interact with serotonin receptors (5-HT1A and 5-HT2A), exhibiting both agonistic and antagonistic properties. This modulation can influence mood and anxiety levels, making it a candidate for neuropharmacological studies .
- Antimicrobial Activity : Coumarin derivatives have been reported to exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the piperazine ring enhances this activity by improving solubility and bioavailability .
Antimicrobial Activity
Research indicates that coumarin derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus pneumoniae and Pseudomonas aeruginosa effectively. The specific activity of this compound against these organisms remains to be fully characterized but is expected to be promising based on structural analogs.
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | High |
| Compound B | Pseudomonas aeruginosa | Moderate |
| (E)-6-chloro... | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays reveal that compounds with similar structures often exhibit cytotoxic effects against cancer cell lines. The specific IC50 values for this compound would require further experimental validation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF7 | TBD |
| A549 | TBD |
Case Studies
Several studies have explored the biological activities of coumarin derivatives, providing insights into their potential therapeutic applications:
- Neuropharmacology : A study investigated the effects of various piperazine-coumarin hybrids on serotonin receptors. Compounds demonstrated significant binding affinities, suggesting potential use in treating mood disorders .
- Anticancer Research : Another study evaluated the cytotoxic effects of coumarin derivatives on different cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
- Antimicrobial Efficacy : Research into the antimicrobial properties of coumarin derivatives indicated that modifications at specific positions could enhance their effectiveness against resistant strains of bacteria, highlighting their potential in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
